1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
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Overview
Description
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol is an organic compound belonging to the class of phenylalkylamines. This compound features a phenyl group attached to an ethan-1-ol backbone, with a trifluoroethylamino substituent.
Preparation Methods
The synthesis of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol typically involves the reaction of phenylacetaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol can be compared with other phenylalkylamines, such as:
1-Phenyl-2-aminoethanol: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2-Phenylethanol: Contains a hydroxyl group but lacks the amino substituent, leading to distinct reactivity and applications.
1-Phenyl-2-(methylamino)ethanol:
These comparisons highlight the unique characteristics of this compound, particularly its trifluoroethylamino group, which imparts specific properties and reactivity.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-phenyl-2-(2,2,2-trifluoroethylamino)ethanol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 |
InChI Key |
CUAMZJAIAHGNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC(F)(F)F)O |
Origin of Product |
United States |
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